ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate hydrochloride
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Overview
Description
This compound is a derivative of bicyclo[2.1.1]hexane . Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds .
Synthesis Analysis
The synthesis of such compounds often involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Chemical Reactions Analysis
The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Physical and Chemical Properties Analysis
The compound is available in powder form . Its CAS Number is 2230799-70-7 .Scientific Research Applications
Novel Synthetic Approaches
- Synthesis of Conformationally Rigid Spiro-Linked Amino Acids : Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride has been used in synthesizing conformationally rigid analogues of glutamic acid and lysine, offering new perspectives in the development of unique amino acid derivatives (Yashin et al., 2019).
Biological Activity
- Antitumor and Anti-Monoamine Oxidase Activities : The compound has shown potential in synthesizing derivatives with antitumor and anti-monoamine oxidase activities, highlighting its significance in medicinal chemistry and drug development (Markosyan et al., 2020).
Molecular Structure and Behavior
- Conformational Analysis through NMR Spectra : Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride has been involved in studies exploring the conformational changes of molecules, particularly through NMR spectroscopy, which is critical in understanding the behavior of complex molecular structures (Abe et al., 2010).
Antidepressant Potential
- Potential Antidepressant Derivatives : Research has also focused on synthesizing derivatives of the compound to evaluate their antidepressant properties, demonstrating its versatility in psychopharmacology (Bonnaud et al., 1987).
Antimalarial and Antimycobacterium Activities
- Antimalarial and Antimycobacterium Activities : Derivatives of Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate have been synthesized and evaluated for their antimalarial and antimycobacterium activities, showcasing the compound's potential in treating infectious diseases (Ningsanont et al., 2003).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4.ClH/c1-2-15-8(13)10-3-9(4-10,5-12)16-11(10)6-14-7-11;/h2-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVBIMRRWCTWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23COC3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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